2,5-Dimethylbenzyl 2H-chromene-3-carboxylate
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Overview
Description
2,5-Dimethylbenzyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylbenzyl 2H-chromene-3-carboxylate typically involves cyclization reactions to form the benzopyran ring. One common method is the reaction of 2,5-dimethylbenzyl alcohol with 2H-chromene-3-carboxylic acid under acidic conditions . The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylbenzyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, hydroxyl groups
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,5-Dimethylbenzyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethylbenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-chromene: Known for its antifungal properties and used in agricultural applications.
4H-Chromene: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
2,5-Dimethylbenzyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C19H18O3 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(2,5-dimethylphenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H18O3/c1-13-7-8-14(2)16(9-13)11-22-19(20)17-10-15-5-3-4-6-18(15)21-12-17/h3-10H,11-12H2,1-2H3 |
InChI Key |
QHPUQCVLSASBDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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